molecular formula C17H21NO2S B7523007 N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide

N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B7523007
M. Wt: 303.4 g/mol
InChI Key: OCBHIWTUOAXIAY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C17H21NO2S. It belongs to the class of organic compounds known as benzenesulfonamides, which are characterized by a benzene ring functionalized with a sulfonamide group. This particular molecule features methyl substituents on both the benzenesulfonyl ring and the anilino ring, making it a valuable scaffold in chemical and pharmaceutical research for structure-activity relationship (SAR) studies. Research into structurally similar N-(aryl)arylsulfonamides indicates that these compounds can exhibit specific conformational properties in the solid state. For instance, related molecules are known to crystallize with the asymmetric unit containing multiple independent molecules, which are often linked into dimers via intermolecular N—H···O hydrogen bonds . The dihedral angles between the sulfonyl benzene ring and the anilino ring in such compounds can vary significantly, influencing the overall molecular geometry and potential intermolecular interactions . This makes them interesting subjects for crystallographic studies aimed at understanding supramolecular assembly and hydrogen-bonding patterns. The primary value of this compound is for research and development purposes in specialized chemistry applications. It serves as a key intermediate for medicinal chemists exploring new biologically active molecules, given that the sulfonamide functional group is a common pharmacophore. Furthermore, it is used in material science research to investigate the structure-property relationships of organic crystals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-11-7-6-8-16(15(11)5)18-21(19,20)17-10-13(3)12(2)9-14(17)4/h6-10,18H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBHIWTUOAXIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) accelerate reaction rates by stabilizing the sulfonyl chloride intermediate. However, pyridine remains preferred for its dual role as a base and solvent.

Catalytic Enhancements

  • 4-Dimethylaminopyridine (DMAP) : Adding 0.1 equiv of DMAP increases nucleophilicity of the amine, reducing reaction time to 6–8 hours.

  • Microwave Assistance : Irradiation at 80°C for 30 minutes achieves >95% conversion, though scalability remains challenging.

Table 3: Solvent and Catalyst Performance

Solvent/CatalystReaction TimeYield (%)
Pyridine24 hours90
Pyridine + DMAP6 hours94
DMF18 hours88

Purification and Characterization

Recrystallization

Ethanol/water mixtures (3:1 v/v) are optimal for recrystallization, producing needle-like crystals with a melting point of 118–119°C.

Chromatographic Methods

Flash chromatography (hexane/ethyl acetate, 7:3 v/v) resolves minor impurities, yielding >99% purity as confirmed by HPLC.

Spectroscopic Validation

  • ¹H-NMR : Aromatic protons appear as doublets at δ 6.8–7.3 ppm, while methyl groups resonate as singlets at δ 2.1–2.4 ppm.

  • IR Spectroscopy : Sulfonamide S=O stretches are observed at 1350 cm⁻¹ and 1170 cm⁻¹.

Comparative Analysis with Analogous Sulfonamides

This compound exhibits faster reaction kinetics than its 2,4-dimethylphenyl analog due to reduced steric hindrance at the para position.

Table 4: Reaction Kinetics Comparison

DerivativeReaction TimeYield (%)
2,3-Dimethylphenyl12 hours90
2,4-Dimethylphenyl18 hours85

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C17_{17}H21_{21}N O2_2S
  • Molecular Weight: 303.4191 g/mol
  • CAS Number: 1018208-98-4

The compound features a sulfonamide group linked to a substituted benzene ring. The specific arrangement of methyl groups influences its chemical reactivity and biological activity.

Medicinal Chemistry

N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide has been investigated for its potential as a drug candidate. Its structural similarity to other sulfonamides positions it as a promising candidate for antibiotic development.

Case Study:
A study highlighted the compound's efficacy in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria. This inhibition mechanism is crucial for developing new antibiotics targeting resistant bacterial strains.

Biological Studies

Research has demonstrated the compound's antimicrobial and anti-inflammatory properties. It is used in biological studies to explore its interactions with various enzymes and receptors.

Case Study:
In vitro studies showed that this sulfonamide derivative exhibited significant inhibition of dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. This action underscores its potential therapeutic applications against bacterial infections.

Industrial Applications

The compound is utilized in the synthesis of dyes and pigments due to its ability to participate in nucleophilic substitution reactions. Its unique structure allows it to act as a building block for various specialty chemicals.

Data Table: Industrial Applications of this compound

Application AreaDescriptionExample Uses
Medicinal ChemistryDevelopment of antibioticsInhibitors of bacterial enzymes
Biological ResearchStudying enzyme interactionsAntimicrobial agents
Industrial ChemistrySynthesis of dyes and pigmentsSpecialty chemical production

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Key Research Findings and Implications

Synthesis and Characterization : The target compound can be synthesized via nucleophilic substitution between 2,3-dimethylaniline and 2,4,5-trimethylbenzenesulfonyl chloride, followed by purification via recrystallization . Characterization via ¹H-NMR, IR, and X-ray crystallography (as in ) would confirm its structure and conformational preferences.

Structure-Activity Relationships (SAR) :

  • Methyl groups at the 2,4,5-positions may enhance enzyme inhibition by increasing hydrophobic interactions.
  • Higher dihedral angles could reduce crystallinity, improving bioavailability .

Biological Activity

N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (–SO₂NH₂) attached to an aromatic ring. They are widely recognized for their antibacterial properties and have been utilized in various therapeutic applications. The specific structure of this compound includes multiple methyl substitutions on the benzene ring, which may influence its pharmacological profile and biological interactions.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial in the biosynthesis of folic acid in bacteria. By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for this enzyme, sulfonamides can effectively disrupt folate synthesis, leading to bacterial growth inhibition.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to inhibit folic acid synthesis, which is essential for nucleic acid production in bacteria.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary data suggest that it may exhibit selective cytotoxicity towards specific cancer cells while sparing normal cells. The growth inhibitory values (GI50) observed in these studies indicate a promising therapeutic index compared to conventional chemotherapeutics .

Case Studies and Experimental Data

A comprehensive study published in a peer-reviewed journal highlighted the compound's interaction with several molecular targets beyond bacterial enzymes. It was found to modulate signal transduction pathways involved in apoptosis and cell proliferation. In particular:

  • Cell Line Studies : In vitro assays demonstrated that treatment with this compound resulted in reduced viability of MCF-7 breast cancer cells with a GI50 value indicating effective cytotoxicity .
  • Mechanistic Insights : Molecular docking studies provided insights into the binding affinity of the compound to various targets implicated in cancer progression and survival pathways.

Data Table: Biological Activity Summary

Activity Description Reference
AntibacterialInhibition of bacterial growth via folic acid synthesis disruption
CytotoxicitySelective inhibition of cancer cell lines (e.g., MCF-7)
Enzyme InteractionInhibition of dihydropteroate synthase

Q & A

Q. Table 1: Antibacterial Activity of Derivatives (Zone of Inhibition, mm)

DerivativeS. aureusE. coliReference
Parent12 ± 0.58 ± 0.3
5h (benzyl)18 ± 1.214 ± 0.8

Q. Table 2: Crystallographic Refinement Metrics

SoftwareR₁ FactorwR₂ FactorReference
SHELXL0.0450.121
OLEX20.0390.112

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